
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phosphonic dichloride group attached to the benzothiazole ring, making it a unique and interesting molecule for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride typically involves the reaction of 2-mercaptobenzothiazole with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme can be represented as follows:
2-Mercaptobenzothiazole+Phosphorus oxychloride→(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The phosphonic dichloride group can undergo nucleophilic substitution reactions, leading to the formation of phosphonic esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonic dichloride group under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Phosphonic esters or amides.
Applications De Recherche Scientifique
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride.
Benzothiazole: A simpler structure lacking the phosphonic dichloride group.
Phosphonic Dichloride Derivatives: Compounds with similar phosphonic dichloride functionality but different aromatic or heterocyclic backbones.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiazole ring with the phosphonic dichloride group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63277-50-9 |
|---|---|
Formule moléculaire |
C7H4Cl2NOPS2 |
Poids moléculaire |
284.1 g/mol |
Nom IUPAC |
3-dichlorophosphoryl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H4Cl2NOPS2/c8-12(9,11)10-5-3-1-2-4-6(5)14-7(10)13/h1-4H |
Clé InChI |
VUHQZGDGHZICGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=S)S2)P(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


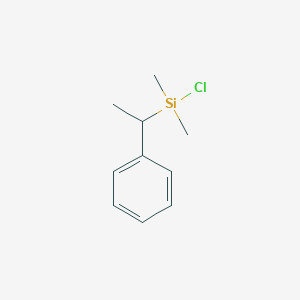

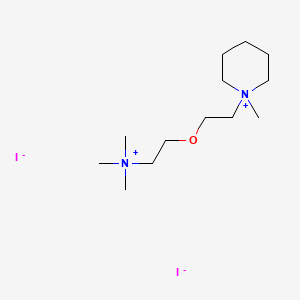
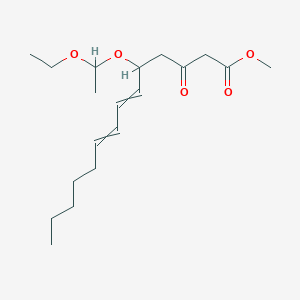
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

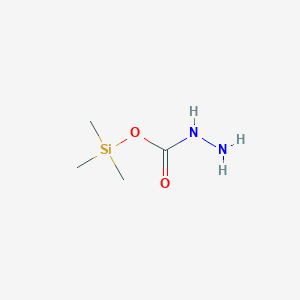



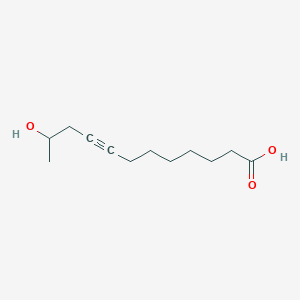
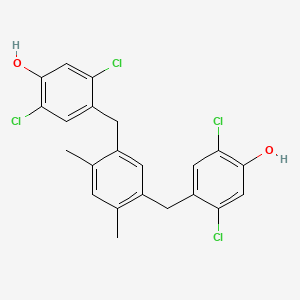

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
